

A Comparative Guide to the Gas Permeability of Norbornane-Based Membranes

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For Researchers, Scientists, and Drug Development Professionals

The selection of polymeric membranes for gas separation is a critical decision in numerous scientific and industrial applications, including controlled drug release, cell culture systems, and specialized packaging. **Norbornane**-based polymers have emerged as a promising class of materials due to their unique combination of high gas permeability, good selectivity, and robust mechanical and thermal properties. This guide provides an objective comparison of the gas permeability of **norbornane**-based membranes against other common polymers, supported by experimental data and detailed methodologies.

Performance Comparison of Polymer Membranes

The gas transport properties of a polymer are defined by its permeability (P) and selectivity (α). Permeability quantifies the rate at which a gas passes through the membrane, while selectivity is the ratio of permeabilities of two different gases, indicating the membrane's ability to separate them. The following tables summarize the gas permeability and selectivity data for various addition-type polynorbornenes and compare them with other widely used polymers like Polymers of Intrinsic Microporosity (PIMs) and polyimides.

Table 1: Gas Permeability (P) of Various Polymer Membranes



Polymer	P(O ₂) [Barrer]	P(N ₂) [Barrer]	P(CO ₂) [Barrer]	P(CH ₄) [Barrer]	P(H ₂) [Barrer]
Norbornane- Based Polymers					
APNB- Si(CH ₃) ₃ ¹	~800	-	4350	-	-
APNB-C ₆ F ₅ ²	150	44	690	66	390
APNB-Alkyl (Hexyl) ³	10.8	2.7	49	-	-
Comparative Polymers					
PIM-1 (Polymer of Intrinsic Microporosity	1000 - 2500	400 - 1000	4000 - 12000	400 - 1200	2000 - 5000
Matrimid® 5218 (Polyimide) ⁵	2.3	0.4	9.8	0.3	28
PTMSP (Poly[1- (trimethylsilyl) -1-propyne]) ⁶	7700	4000	30000	11000	15000

^{*}¹Data derived from studies on addition-type polynorbornenes with trimethylsilyl side groups, which are known for their exceptionally high free volume.[1] ²Permeability values for addition polynorbornene with perfluorophenyl side groups, highlighting the effect of bulky, rigid side groups.[2] ³Represents a typical value for addition polynorbornenes with simple alkyl side chains.[3] ⁴Range of values for a prototypical Polymer of Intrinsic Microporosity, known for high permeability. ⁵A widely used commercial polyimide, representing conventional glassy polymers



with lower permeability but often higher selectivity. ⁶One of the most permeable polymers known, included for upper-bound comparison.

Table 2: Ideal Gas Selectivity ($\alpha = P_a/P_e$) of Various Polymer Membranes

Polymer	α(O ₂ /N ₂)	α(CO ₂ /N ₂)	α(CO ₂ /CH ₄)
Norbornane-Based Polymers			
APNB-Si(CH₃)₃¹	-	-	5.5
APNB-C ₆ F ₅ ²	3.4	15.7	10.5
APNB-Alkyl (Hexyl) ³	4.0	18.1	-
Comparative Polymers			
PIM-1 (Polymer of Intrinsic Microporosity) ⁴	2.5	12	10
Matrimid® 5218 (Polyimide) ⁵	5.8	24.5	32.7
PTMSP (Poly[1- (trimethylsilyl)-1- propyne]) ⁶	1.9	7.5	2.7

^{*}¹Selectivity data for addition-type polynorbornenes with trimethylsilyl side groups.[1]
²Selectivity values for addition polynorbornene with perfluorophenyl side groups.[2] ³Selectivity for addition polynorbornenes with simple alkyl side chains.[3] ⁴Typical selectivity for PIM-1.
⁵Selectivity for Matrimid® 5218. ⁶Selectivity for PTMSP.

Experimental Protocols

The gas permeability data presented in this guide are typically obtained using the constant-volume/variable-pressure method, also known as the time-lag method. This is a standard



technique for determining the permeability, diffusivity, and solubility coefficients of gases in dense polymer films.[4]

Methodology: Constant-Volume/Variable-Pressure Technique

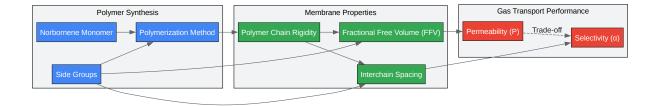
- Membrane Preparation: A dense, defect-free polymer film of known thickness is cast from a
 solution and thoroughly dried to remove any residual solvent. The membrane is then
 mounted in a permeation cell, dividing it into two chambers: a high-pressure upstream (feed)
 side and a low-pressure downstream (permeate) side.
- System Evacuation: The entire system, including both upstream and downstream chambers, is evacuated to a high vacuum to remove any dissolved gases from the membrane and the apparatus.
- Gas Introduction: The test gas is introduced into the upstream chamber at a constant high pressure.
- Pressure Measurement: The pressure increase in the downstream chamber, which has a constant, known volume, is monitored over time using a sensitive pressure transducer.
- Data Analysis: A plot of the downstream pressure versus time is generated. Initially, there is a
 "time lag" (θ) before a steady-state permeation rate is achieved. The permeability coefficient
 (P) is calculated from the steady-state slope of the pressure-time curve. The diffusion
 coefficient (D) can be determined from the time lag. The solubility coefficient (S) is then
 calculated as the ratio of P to D.[5][6]

Visualizing Key Relationships and Processes

Structure-Property Relationship in **Norbornane**-Based Membranes

The gas transport properties of **norbornane**-based membranes are intricately linked to their molecular structure. The choice of monomer, polymerization method, and the nature of the side groups all play a crucial role in determining the final permeability and selectivity of the membrane. This relationship can be visualized as a logical flow.





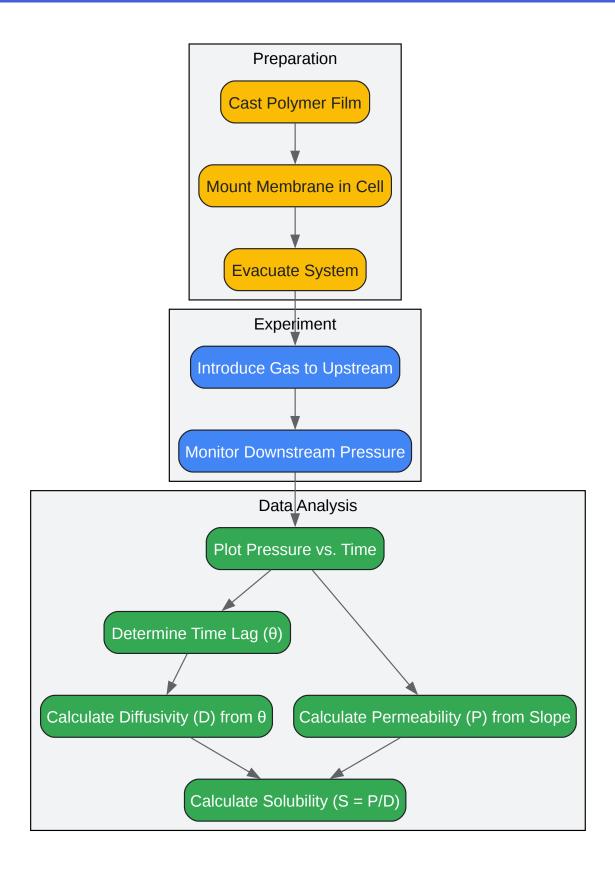
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Caption: Logical flow from polymer synthesis to gas transport performance.

Experimental Workflow for Gas Permeability Measurement

The process of measuring gas permeability using the constant-volume/variable-pressure method follows a systematic workflow, from sample preparation to data acquisition and analysis.





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Caption: Workflow of the constant-volume/variable-pressure method.



Conclusion

Norbornane-based membranes, particularly those synthesized via addition polymerization, offer a versatile platform for tuning gas separation properties. By carefully selecting the monomer and its side groups, it is possible to design membranes with significantly higher permeability compared to conventional glassy polymers like polyimides. For instance, the incorporation of bulky trimethylsilyl groups can lead to exceptionally high permeability, albeit with some trade-off in selectivity.[1] Conversely, the introduction of polar or other functional groups can enhance selectivity for specific gas pairs. This modularity makes **norbornane**-based polymers a compelling choice for researchers developing advanced materials for gas separation and related applications.

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